molecular formula C21H23NO7 B14139577 2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate CAS No. 1208920-17-5

2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate

Cat. No.: B14139577
CAS No.: 1208920-17-5
M. Wt: 401.4 g/mol
InChI Key: DDFSGBSUBMIMTR-UHFFFAOYSA-N
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Description

2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and diethoxybenzoate moiety. Its molecular formula is C19H23NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate typically involves multiple steps, including esterification, amidation, and condensation reactions. One common method involves the reaction of 3,4-diethoxybenzoic acid with 2-amino-4-(methoxycarbonyl)phenylboronic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methoxycarbonyl)phenylboronic acid
  • 3,4-Diethoxybenzoic acid
  • 4-(Methoxycarbonyl)aniline

Uniqueness

2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1208920-17-5

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 3,4-diethoxybenzoate

InChI

InChI=1S/C21H23NO7/c1-4-27-17-11-8-15(12-18(17)28-5-2)21(25)29-13-19(23)22-16-9-6-14(7-10-16)20(24)26-3/h6-12H,4-5,13H2,1-3H3,(H,22,23)

InChI Key

DDFSGBSUBMIMTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)OCC

Origin of Product

United States

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